molecular formula C16H12ClFO3 B1327994 3-Chloro-4'-(1,3-dioxolan-2-YL)-4-fluorobenzophenone CAS No. 898760-40-2

3-Chloro-4'-(1,3-dioxolan-2-YL)-4-fluorobenzophenone

Cat. No.: B1327994
CAS No.: 898760-40-2
M. Wt: 306.71 g/mol
InChI Key: FZBJQVXBLYOMIY-UHFFFAOYSA-N
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Description

3-Chloro-4’-(1,3-dioxolan-2-YL)-4-fluorobenzophenone is an organic compound with the molecular formula C16H13ClO3. It is a derivative of benzophenone, characterized by the presence of a chloro group, a fluorine atom, and a dioxolane ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4’-(1,3-dioxolan-2-YL)-4-fluorobenzophenone typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chlorobenzoyl chloride and 4-fluorobenzaldehyde.

    Formation of Benzophenone Core: The benzophenone core is formed through a Friedel-Crafts acylation reaction, where 3-chlorobenzoyl chloride reacts with 4-fluorobenzaldehyde in the presence of a Lewis acid catalyst, such as aluminum chloride.

    Introduction of Dioxolane Ring: The dioxolane ring is introduced by reacting the intermediate product with ethylene glycol in the presence of an acid catalyst, such as p-toluenesulfonic acid, under reflux conditions.

Industrial Production Methods

Industrial production methods for 3-Chloro-4’-(1,3-dioxolan-2-YL)-4-fluorobenzophenone may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient separation techniques, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4’-(1,3-dioxolan-2-YL)-4-fluorobenzophenone can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

    Hydrolysis: The dioxolane ring can be hydrolyzed under acidic or basic conditions to yield the corresponding diol.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzophenone derivatives, while oxidation and reduction can lead to different functionalized compounds.

Scientific Research Applications

3-Chloro-4’-(1,3-dioxolan-2-YL)-4-fluorobenzophenone has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Chloro-4’-(1,3-dioxolan-2-YL)-4-fluorobenzophenone involves its interaction with molecular targets and pathways within biological systems. The chloro and fluoro groups, along with the dioxolane ring, contribute to its reactivity and binding affinity to specific enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-4’-(1,3-dioxolan-2-YL)benzophenone: Similar in structure but lacks the fluorine atom.

    4-Fluoro-3’-(1,3-dioxolan-2-YL)benzophenone: Similar but lacks the chloro group.

    3-Chloro-4’-(1,3-dioxolan-2-YL)-4-methoxybenzophenone: Similar but has a methoxy group instead of a fluorine atom.

Uniqueness

3-Chloro-4’-(1,3-dioxolan-2-YL)-4-fluorobenzophenone is unique due to the presence of both chloro and fluoro substituents, along with the dioxolane ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

(3-chloro-4-fluorophenyl)-[4-(1,3-dioxolan-2-yl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClFO3/c17-13-9-12(5-6-14(13)18)15(19)10-1-3-11(4-2-10)16-20-7-8-21-16/h1-6,9,16H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZBJQVXBLYOMIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)C2=CC=C(C=C2)C(=O)C3=CC(=C(C=C3)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50645122
Record name (3-Chloro-4-fluorophenyl)[4-(1,3-dioxolan-2-yl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50645122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898760-40-2
Record name (3-Chloro-4-fluorophenyl)[4-(1,3-dioxolan-2-yl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50645122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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